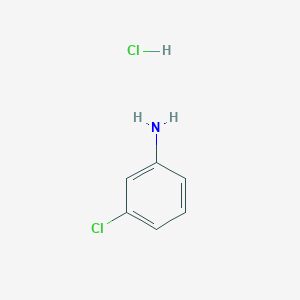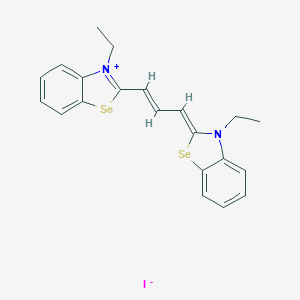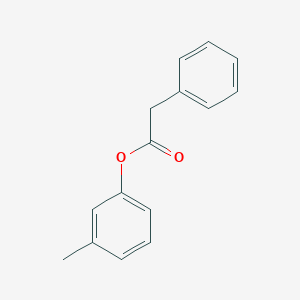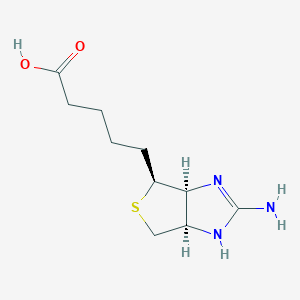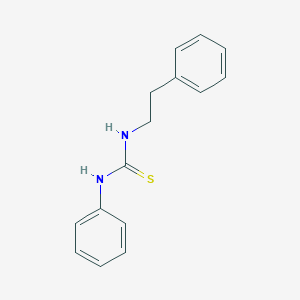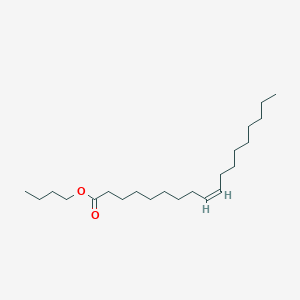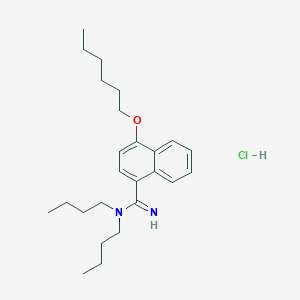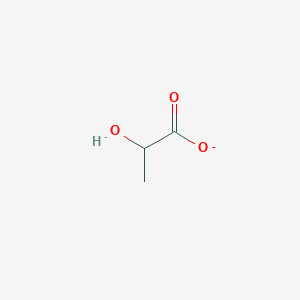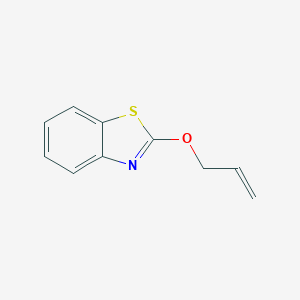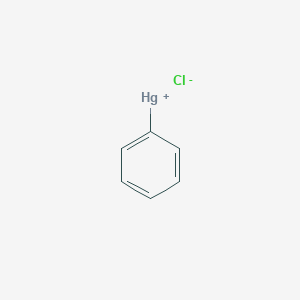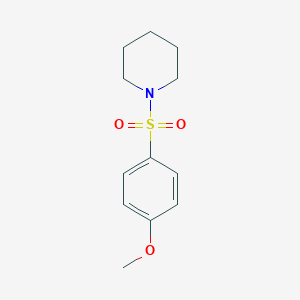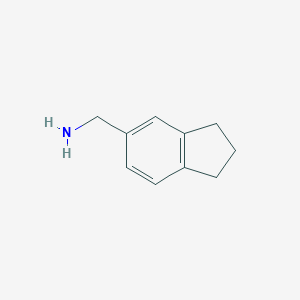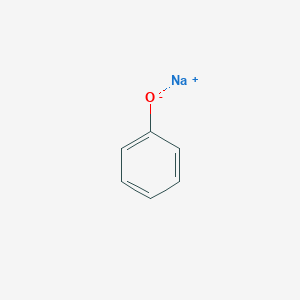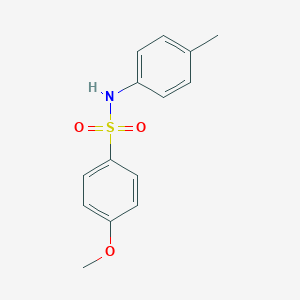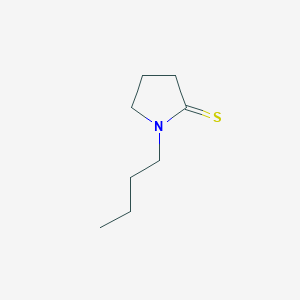
1-Butylpyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylpyrrolidine-2-thione (BPT) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPT is a cyclic thioamide, which means that it contains both a sulfur atom and an amide functional group in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Butylpyrrolidine-2-thione is not fully understood, but it is believed to involve the formation of complexes with metal ions, such as copper and zinc. These complexes may then interact with various biological molecules, such as enzymes and proteins, and modulate their activity. In addition, 1-Butylpyrrolidine-2-thione may also have antioxidant properties, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
1-Butylpyrrolidine-2-thione has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and potential anticancer activity. 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its antioxidant activity. In addition, 1-Butylpyrrolidine-2-thione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory activity. Finally, 1-Butylpyrrolidine-2-thione has been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butylpyrrolidine-2-thione has several advantages for laboratory experiments, including its low toxicity and ease of synthesis. However, 1-Butylpyrrolidine-2-thione also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which may interfere with certain assays.
Orientations Futures
There are several potential future directions for research involving 1-Butylpyrrolidine-2-thione, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its potential as a chelating agent for heavy metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-Butylpyrrolidine-2-thione and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1-Butylpyrrolidine-2-thione can be achieved using various methods, including the reaction of butylamine with carbon disulfide, followed by acidification and heating to yield the final product. Another method involves the reaction of butylamine with sulfur and heating to form 1-Butylpyrrolidine-2-thione. In addition, 1-Butylpyrrolidine-2-thione can also be synthesized using other methods, such as the reaction of butylamine with thioacetamide or the reaction of butylamine with carbon disulfide and hydrogen sulfide.
Applications De Recherche Scientifique
1-Butylpyrrolidine-2-thione has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, 1-Butylpyrrolidine-2-thione has been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. In biology, 1-Butylpyrrolidine-2-thione has been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and zinc. In medicine, 1-Butylpyrrolidine-2-thione has been studied for its potential use as an anti-inflammatory agent and for its potential to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
13217-92-0 |
|---|---|
Nom du produit |
1-Butylpyrrolidine-2-thione |
Formule moléculaire |
C8H15NS |
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
1-butylpyrrolidine-2-thione |
InChI |
InChI=1S/C8H15NS/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 |
Clé InChI |
DNFXKPPLNULZAU-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1=S |
SMILES canonique |
CCCCN1CCCC1=S |
Synonymes |
2-Pyrrolidinethione, 1-butyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



